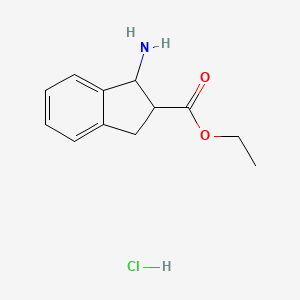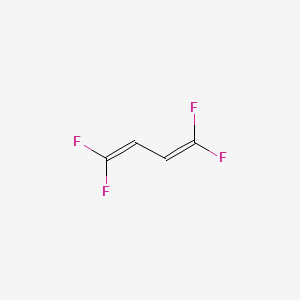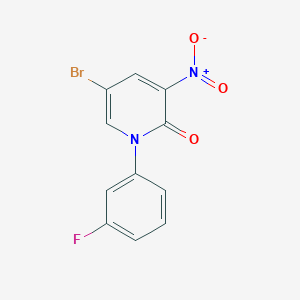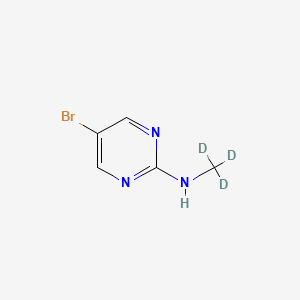
3-(4-Chloro-phenoxy)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-phenoxy)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a chlorophenoxy group, an ethyl group, a hydroxy group, and a methyl group attached to the chromen-4-one core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-phenoxy)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic or basic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction using 4-chlorophenol and a suitable leaving group, such as a halide.
Ethylation and Methylation: The ethyl and methyl groups can be introduced through alkylation reactions using ethyl halides and methyl halides, respectively.
Hydroxylation: The hydroxy group can be introduced through selective hydroxylation reactions using oxidizing agents such as hydrogen peroxide or hydroxyl radicals.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chloro-phenoxy)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Esterification: The hydroxy group can react with carboxylic acids or acid chlorides to form esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Acid Catalysts: Sulfuric acid, hydrochloric acid.
Base Catalysts: Sodium hydroxide, potassium hydroxide.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Esterification: Formation of ester derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Chloro-phenoxy)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(4-Chloro-phenoxy)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Inducing Oxidative Stress: Generating reactive oxygen species that can damage cellular components and induce cell death.
Vergleich Mit ähnlichen Verbindungen
3-(4-Chloro-phenoxy)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one can be compared with other similar compounds, such as:
4H-Chromenes: These compounds share the chromen-4-one core structure but differ in the substituents attached to the core.
Phenoxy Acetamides: These compounds contain a phenoxy group attached to an acetamide moiety and are investigated for their pharmacological activities.
Phenoxy Herbicides: These compounds, such as 2,4-dichlorophenoxyacetic acid, are widely used in agriculture as herbicides.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H15ClO4 |
|---|---|
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C18H15ClO4/c1-3-11-8-14-16(9-15(11)20)22-10(2)18(17(14)21)23-13-6-4-12(19)5-7-13/h4-9,20H,3H2,1-2H3 |
InChI-Schlüssel |
BQPVYWLZTDSRRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)OC3=CC=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Amino-2-[[2-[(2-amino-3-hydroxypropanoyl)amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B12085991.png)



![methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12086010.png)




